BZ-423

描述

苯并二氮杂卓-423,通常称为Bz-423,是一种新型的促凋亡1,4-苯并二氮杂卓。它以其通过超氧化物信号诱导细胞死亡的能力而闻名。 这种化合物在治疗系统性红斑狼疮和各种淋巴增殖性疾病方面显示出巨大的潜力 .

准备方法

合成路线和反应条件

苯并二氮杂卓-423的合成涉及形成1,4-苯并二氮杂卓核心结构。具体的合成路线和反应条件是专有的,没有广泛公开。 据了解,该化合物是通过一系列涉及形成苯并二氮杂卓环系的 organik reaksi合成而来 .

工业生产方法

苯并二氮杂卓-423的工业生产方法在公共领域没有广泛记录。

化学反应分析

反应类型

苯并二氮杂卓-423经历了几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,导致活性氧物质的形成。

还原: 还原反应可以改变苯并二氮杂卓结构中的官能团。

常用试剂和条件

苯并二氮杂卓-423反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。 具体的条件取决于所需的反应和产物 .

主要形成的产物

苯并二氮杂卓-423反应形成的主要产物包括各种氧化、还原和取代的衍生物。 这些产物可能具有不同的生物活性及性质 .

科学研究应用

Key Mechanisms

- Inhibition of Mitochondrial Respiration : BZ-423 disrupts ATP synthesis by inhibiting FoF1-ATP synthase, leading to decreased mitochondrial membrane potential and increased ROS production .

- Induction of Apoptosis : The compound triggers apoptotic pathways via cytochrome c release and activation of caspases, particularly in lymphocytes involved in autoimmune responses .

- Selective Targeting : this compound has demonstrated selectivity for autoreactive lymphocytes in murine models, providing a therapeutic avenue for conditions like lupus and graft-versus-host disease (GVHD) .

Treatment of Autoimmune Diseases

This compound has shown efficacy in murine models of autoimmune diseases such as systemic lupus erythematosus. In these studies, treatment with this compound resulted in reduced disease severity and prolonged survival without significant toxicity to normal immune function .

Graft-Versus-Host Disease

In models of GVHD, this compound significantly improved survival rates and reduced clinical symptoms by inducing apoptosis in activated T cells while preserving graft-versus-leukemia effects. This dual action makes it a valuable candidate for managing complications following bone marrow transplants .

Cancer Therapy

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly against ovarian cancer. It has been shown to induce apoptosis in chemoresistant ovarian cancer cell lines through mechanisms involving ROS generation and mitochondrial dysfunction .

Mechanistic Studies

Research utilizing Förster resonance energy transfer (FRET) microscopy has provided insights into the binding dynamics of this compound to its mitochondrial target within living cells. This approach has enhanced understanding of how this compound interacts with cellular components at a molecular level .

Case Study 1: Autoimmune Disease Model

In a study involving lupus-prone mice, administration of this compound led to significant reductions in disease activity scores and improved survival compared to control groups. The mechanism involved selective apoptosis of autoreactive T cells while maintaining overall immune function .

Case Study 2: Graft-Versus-Host Disease

In a GVHD model, this compound treatment initiated seven days post-transplant resulted in a survival rate of 74% versus 29% in untreated controls. Histological analysis revealed significantly reduced tissue damage in liver and gastrointestinal tract .

Case Study 3: Ovarian Cancer Treatment

In vitro studies demonstrated that this compound effectively induced apoptosis across multiple human ovarian cancer cell lines, including those resistant to standard chemotherapy agents like cisplatin. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosome formation .

Data Summary

| Application Area | Effectiveness | Mechanism | Model Type |

|---|---|---|---|

| Autoimmune Diseases | Significant | Induces apoptosis in autoreactive lymphocytes | Murine lupus model |

| Graft-Versus-Host Disease | High | Reduces T cell activation | Bone marrow transplant model |

| Cancer Therapy | Effective | Induces apoptosis via ROS | Human ovarian cancer lines |

作用机制

苯并二氮杂卓-423通过诱导超氧化物产生发挥作用,导致活性氧物质水平升高。这种反应对于触发凋亡过程至关重要,包括细胞色素c释放、线粒体去极化和胱天蛋白酶激活。 该化合物靶向线粒体F1F0-ATP酶,导致线粒体膜电位丧失并选择性地使活化的淋巴细胞凋亡 .

相似化合物的比较

苯并二氮杂卓-423与其他苯并二氮杂卓相比具有独特之处,因为它具有选择性促凋亡特性,并能诱导超氧化物产生。类似化合物包括其他1,4-苯并二氮杂卓,例如:

地西泮: 常用作抗焦虑药和抗惊厥药。

劳拉西泮: 因其抗焦虑和镇静作用而被使用。

氯硝西泮: 以其抗惊厥和抗焦虑作用而闻名 .

苯并二氮杂卓-423因其对线粒体途径的特定靶向性和其在自身免疫性疾病和癌症中的潜在治疗应用而脱颖而出。

生物活性

BZ-423, a novel proapoptotic 1,4-benzodiazepine, has garnered attention for its significant biological activities, particularly in inducing apoptosis and exhibiting antiproliferative effects in various cell lines. This compound operates through distinct mechanisms that involve the generation of reactive oxygen species (ROS) and modulation of mitochondrial functions, making it a potential candidate for therapeutic applications in cancer and autoimmune diseases.

This compound induces apoptosis primarily through the generation of superoxide radicals within the mitochondrial respiratory chain. This process activates several signaling pathways leading to cell death:

- Superoxide Generation : this compound inhibits the mitochondrial F1F0-ATPase, resulting in increased superoxide production. This superoxide acts as a second messenger that initiates apoptotic signaling cascades .

- Activation of ASK1 : The superoxide generated by this compound activates apoptosis signal-regulating kinase 1 (ASK1), which is released from thioredoxin. This activation leads to a mitogen-activated protein kinase (MAPK) cascade, specifically phosphorylating c-Jun N-terminal kinase (JNK) .

- Mitochondrial Outer Membrane Permeabilization : The activation of JNK subsequently triggers the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, leading to outer membrane permeabilization and the release of cytochrome c into the cytosol. This release is critical for the commitment to apoptosis .

Cytotoxicity and Antiproliferative Activity

This compound has demonstrated potent cytotoxic effects against various malignant B-cell lines, including those derived from Burkitt's lymphoma. The compound exhibits:

- Cytotoxic Activity : Effective against all tested B-cell lines regardless of their Epstein-Barr virus (EBV) status or expression levels of anti-apoptotic proteins like Bcl-2 .

- Antiproliferative Properties : Induces G1-phase cell cycle arrest independently of p53 status, suggesting its potential utility in treating cancers with dysfunctional p53 pathways .

Case Studies and Experimental Evidence

Several studies have explored the therapeutic potential of this compound in vivo:

- Murine Models of Systemic Lupus Erythematosus (SLE) : In models such as NZB/W mice, this compound treatment resulted in a significant reduction in nephritis severity and improved overall disease symptoms by decreasing pathogenic lymphocyte populations .

- Histological Studies : Histological analysis revealed that only 16% of this compound-treated mice exhibited severe nephritis compared to 60% in control groups, indicating a strong protective effect against autoimmune damage .

Summary of Research Findings

属性

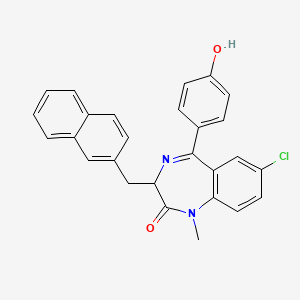

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCSNHREFFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944275 | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-95-1 | |

| Record name | BZ-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZ-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BZ-423?

A1: this compound binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.

Q2: How does this compound binding to the FOF1-ATPase affect its function?

A2: this compound acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.

Q3: What are the consequences of this compound-induced superoxide production?

A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.

Q4: How does this compound differentiate between activated and resting lymphocytes?

A4: Research suggests that this compound is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.

Q5: What specific apoptotic pathways are activated by this compound?

A5: Studies have shown that this compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. this compound has also been shown to activate JNK and caspase-dependent pathways.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.

Q7: Has the stability of this compound been investigated?

A7: Limited information is available on the stability of this compound under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

Q8: Have any structure-activity relationship studies been conducted with this compound analogs?

A8: Yes, several analogs of this compound have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.

Q9: What structural modifications have been shown to impact the activity of this compound analogs?

A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of this compound analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.

Q10: What cell types have been shown to be sensitive to this compound in vitro?

A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of this compound against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.

Q11: What animal models have been used to investigate the therapeutic potential of this compound?

A11: this compound has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.

Q12: What are the key findings from these animal studies?

A12: In vivo studies have demonstrated that this compound can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.

Q13: Are there known mechanisms of resistance to this compound?

A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to this compound's effects. Further research is needed to fully characterize potential resistance mechanisms.

Q14: Have computational methods been applied to study this compound?

A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble this compound analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of this compound with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。